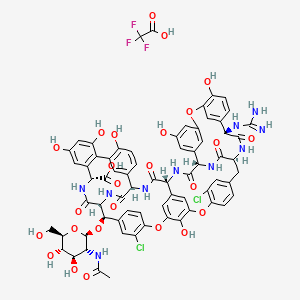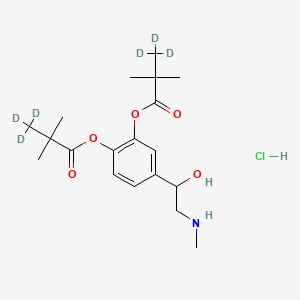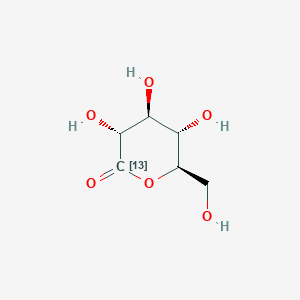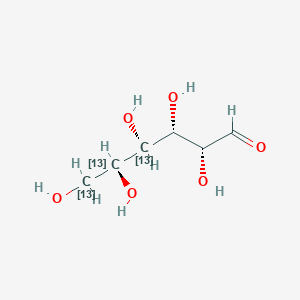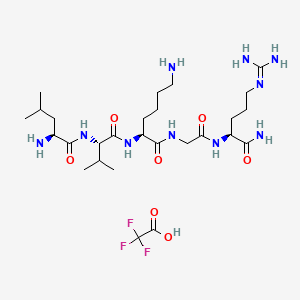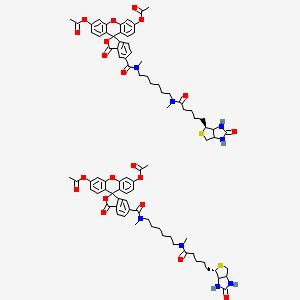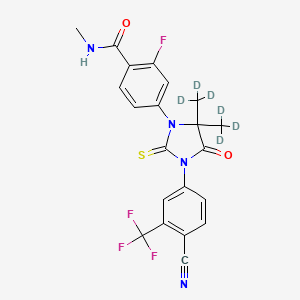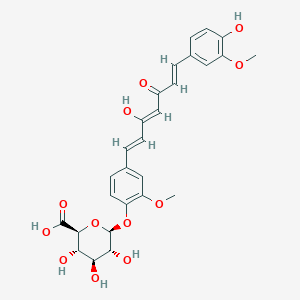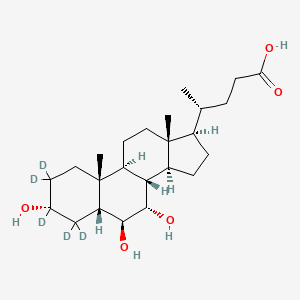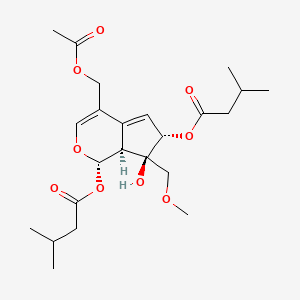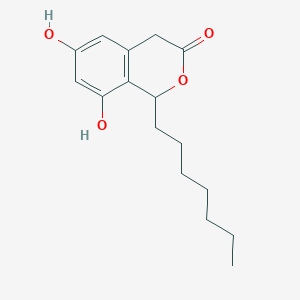
cytosporone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytosporone C is a dihydroxybenzene lactone with an n-heptane substituent. It belongs to the class of polyketide-derived octaketide phenolic lipids. This compound was first isolated from an endophytic fungus, Cytospora sp., and has since been found in other fungi such as Diaporthe, Phomopsis, and Aspergillus . This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antimalarial, cytotoxic, antiviral, anti-inflammatory, and allelopathic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cytosporone C involves a series of steps starting from simple aromatic compounds. One common synthetic route includes the following steps :
Friedel-Crafts Acylation: The reaction of an aromatic compound with an acyl chloride in the presence of aluminum chloride (AlCl3) to form a ketone.
Reduction: The ketone is reduced to an alcohol using sodium borohydride (NaBH4) in ethanol.
Lactonization: The alcohol undergoes cyclization to form the lactone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cytosporone C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying polyketide biosynthesis and chemical transformations.
Biology: Investigated for its role in fungal metabolism and interactions with host plants.
Medicine: Explored for its antimicrobial, antimalarial, cytotoxic, antiviral, and anti-inflammatory properties. It has shown potential as a lead compound for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of cytosporone C involves its interaction with various molecular targets and pathways . For instance, it has been shown to inhibit the MAPK/NF-κB signaling pathways, leading to anti-inflammatory effects. Molecular docking studies have revealed its interaction with the ERK protein, which plays a crucial role in cell signaling and inflammation .
Comparación Con Compuestos Similares
Cytosporone C is part of a larger family of cytosporones, which includes compounds such as cytosporone A, B, D, and E . These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Cytosporone A: Known for its potent allelopathic activity.
Cytosporone B: Exhibits strong antimicrobial properties.
Cytosporone D and E: Display cytotoxic activities against various cancer cell lines.
Propiedades
Fórmula molecular |
C16H22O4 |
|---|---|
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
1-heptyl-6,8-dihydroxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-14-16-11(9-15(19)20-14)8-12(17)10-13(16)18/h8,10,14,17-18H,2-7,9H2,1H3 |
Clave InChI |
UBUGNGHURFYFHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1C2=C(CC(=O)O1)C=C(C=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

